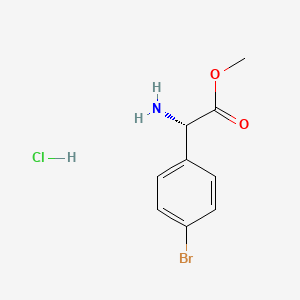
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate, commonly referred to as (S)-PAM, is an important synthetic reagent used in organic synthesis. It is a chiral sulfonamide ester that has been widely used in the synthesis of various drugs and natural products. It is a powerful reagent for the synthesis of enantiomerically pure compounds, and has been used in the synthesis of a number of compounds with therapeutic potential.
Mecanismo De Acción
Target of Action
Tosylates are known to be excellent leaving groups in nucleophilic substitution reactions . This suggests that the compound might interact with various biological targets that have nucleophilic sites.
Mode of Action
The mode of action of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is likely to involve its tosylate group. Tosylates are known to be excellent leaving groups in nucleophilic substitution reactions . This means that the tosylate group can be replaced by a nucleophile, a molecule or ion that donates an electron pair to form a chemical bond. This property allows the compound to interact with its targets and induce changes .
Biochemical Pathways
The compound’s tosylate group suggests it may be involved in reactions such as nucleophilic substitutions . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis and degradation of various biomolecules.
Pharmacokinetics
The compound’s tosylate group, which is known to be an excellent leaving group, suggests that it might be readily metabolized in the body
Result of Action
Given its tosylate group’s ability to participate in nucleophilic substitution reactions , the compound might induce various changes at the molecular and cellular levels depending on the specific targets and biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate are likely to be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s reactivity, as the leaving ability of tosylates can be influenced by the acidity or basicity of the surroundings . Other factors, such as temperature and the presence of other molecules or ions, might also play a role.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using (S)-PAM for lab experiments is its ability to synthesize enantiomerically pure compounds. This is due to its chiral sulfonamide ester structure, which allows for the synthesis of compounds with a single stereoisomer. Additionally, it is relatively non-toxic and easy to use, making it ideal for use in lab experiments. However, it is important to note that (S)-PAM is not suitable for the synthesis of compounds with multiple stereoisomers.
Direcciones Futuras
There are a number of potential future directions for (S)-PAM. One potential direction is to explore its use in the synthesis of other compounds with therapeutic potential. Additionally, further research could be done to explore its potential applications in the synthesis of other natural products. Another potential direction is to explore the use of (S)-PAM for the synthesis of chiral catalysts, which could be used to synthesize enantiomerically pure compounds. Finally, further research could be done to explore the biochemical and physiological effects of (S)-PAM, as well as its potential toxicological effects.
Métodos De Síntesis
The synthesis of (S)-PAM is relatively straightforward. It is synthesized by reacting pyrrolidine-3-carboxylic acid with methyl ester tosylate in aqueous solution at room temperature. The reaction is usually carried out in the presence of a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically complete within a few hours.
Aplicaciones Científicas De Investigación
(S)-PAM has been widely used in the field of organic synthesis. It has been used in the synthesis of a number of compounds with therapeutic potential, including anti-inflammatory agents, antifungal agents, antiparasitic agents, and antiviral agents. It has also been used in the synthesis of chiral drugs, such as the antiepileptic drug levetiracetam and the antipsychotic drug risperidone. Additionally, (S)-PAM has been used in the synthesis of natural products, such as the anti-cancer agent paclitaxel.
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXKMXGRLDZZJZ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CO[C@H]1CCNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

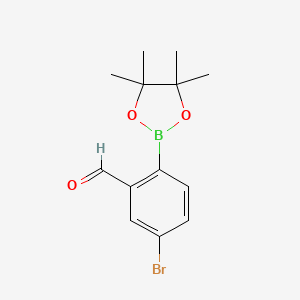

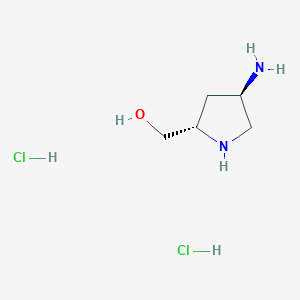
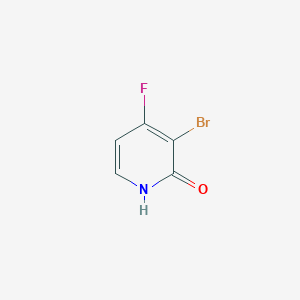
![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
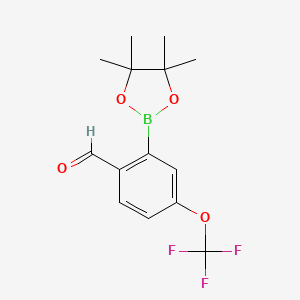
![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)
![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)

